2-Amino-4-chlorothiazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4-chlorothiazole-5-carbaldehyde involves several steps. For instance, one method involves adding dichloromethane to this compound and pyridine, and then adding acetic anhydride dropwise . Another method involves adding di-tert-butyldicarbonate and 4-dimethylaminopyridine to this compound in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with acetic anhydride in the presence of pyridine to form N-(4-chloro-5-formylthiazol-2-yl)acetamide . It can also react with di-tert-butyldicarbonate in the presence of 4-dimethylaminopyridine to form (4-chloro-5-formyl-thiazol-2-yl)-carbamic acid tert-butyl ester .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 162.6 g/mol . The boiling point is 341.3°C at 760 mmHg .Scientific Research Applications
Synthesis and Transformations of Benzothiazole Derivatives
2-Amino-4-chlorothiazole-5-carbaldehyde is a compound that falls under the broader category of benzothiazole derivatives. These derivatives, including 2-amino and 2-mercapto substituted benzothiazoles, have seen significant interest due to their biological activity and industrial demand. Recent research highlights modern trends in their chemistry, focusing on newly developed synthesis methods. These methods range from conventional multistep processes to one-pot, atom economy procedures that adhere to green chemistry principles. The easy functionalization of these compounds makes them highly reactive building blocks for various applications, potentially useful in drug and material development (Zhilitskaya, Shainyan, & Yarosh, 2021).
Safety and Hazards
2-Amino-4-chlorothiazole-5-carbaldehyde is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-amino-4-chloro-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-3-2(1-8)9-4(6)7-3/h1H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRBYUWRYRRPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(N=C(S1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452484 | |
Record name | 2-Amino-4-chlorothiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76874-79-8 | |
Record name | 2-Amino-4-chloro-5-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76874-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chlorothiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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